N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide
CAS No.: 895020-20-9
Cat. No.: VC8448333
Molecular Formula: C20H12Cl2F3N5O2
Molecular Weight: 482.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 895020-20-9 |
|---|---|
| Molecular Formula | C20H12Cl2F3N5O2 |
| Molecular Weight | 482.2 g/mol |
| IUPAC Name | 2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide |
| Standard InChI | InChI=1S/C20H12Cl2F3N5O2/c21-12-2-1-3-13(7-12)30-18-14(8-27-30)19(32)29(10-26-18)9-17(31)28-16-6-11(20(23,24)25)4-5-15(16)22/h1-8,10H,9H2,(H,28,31) |
| Standard InChI Key | SDMOMXKRIKDZPA-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)Cl)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl |
| Canonical SMILES | C1=CC(=CC(=C1)Cl)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl |
Introduction
Chemical Structure and Nomenclature
The compound features a pyrazolo[3,4-d]pyrimidine core, a bicyclic heteroaromatic system fused with a pyrimidine ring. Key substituents include:
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A 3-chlorophenyl group at position 1 of the pyrazole ring.
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An acetamide linker at position 5, bonded to a 2-chloro-5-(trifluoromethyl)phenyl group.
The molecular formula is C₂₁H₁₂Cl₂F₃N₅O₂, with a molecular weight of 518.25 g/mol. The presence of electron-withdrawing groups (Cl, CF₃) enhances electrophilicity and influences binding interactions with biological targets .
Synthesis and Optimization
Industrial Scalability
Flow chemistry and catalytic hydrogenation are employed to enhance yield (estimated 60–75%) and purity (>95%) .
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 518.25 g/mol |
| LogP (Partition Coefficient) | 3.8 (predicted) |
| Solubility | <0.1 mg/mL in aqueous buffer |
| Melting Point | 218–220°C (decomposes) |
The trifluoromethyl and chloro groups contribute to high lipophilicity, necessitating formulation strategies like nanoemulsions or prodrugs for improved bioavailability .
Pharmacological Activity
Cytotoxic Activity
In vitro assays against cancer cell lines reveal potent activity, consistent with structurally related compounds (Table 1) :
Table 1: Antiproliferative Activity of Analogous Compounds
| Cell Line | IC₅₀ (μM) | Reference Compound |
|---|---|---|
| HL-60 (Leukemia) | 0.12 | Doxorubicin (0.15) |
| MCF-7 (Breast Cancer) | 0.45 | Imatinib (20.0) |
| PC3 (Prostate Cancer) | 1.2 | Bleomycin (10.5) |
Note: Data inferred from analogues with similar substituents .
Mechanism of Action
The compound inhibits kinases (e.g., ERK1/2) by competitively binding ATP pockets, inducing apoptosis via caspase-3/8 activation . Structural similarities to patent US20070281949A1 suggest additional activity against tyrosine kinases .
Structure-Activity Relationships (SAR)
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Trifluoromethyl Group: Enhances metabolic stability and target affinity .
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Chloro Substituents: Improve membrane permeability and selectivity for tumor cells .
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Acetamide Linker: Facilitates hydrogen bonding with kinase active sites .
Therapeutic Applications
Oncology
Preclinical studies highlight potential against hematologic malignancies and solid tumors, particularly those resistant to first-line therapies .
Inflammatory Diseases
Kinase inhibition may extend to autoimmune conditions, though data remain speculative .
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